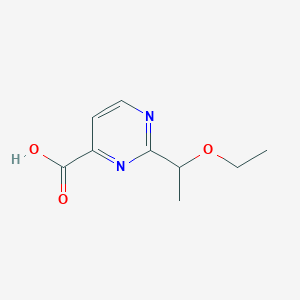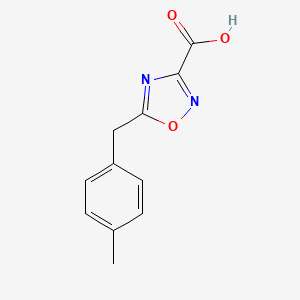![molecular formula C9H7F3O2 B13535974 (2S)-2-[4-(trifluoromethoxy)phenyl]oxirane](/img/structure/B13535974.png)
(2S)-2-[4-(trifluoromethoxy)phenyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[4-(trifluoromethoxy)phenyl]oxirane is an organic compound characterized by the presence of an oxirane ring and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-(trifluoromethoxy)phenyl]oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2S)-2-[4-(trifluoromethoxy)phenyl]ethene with a peracid, such as m-chloroperoxybenzoic acid, under controlled conditions to form the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[4-(trifluoromethoxy)phenyl]oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-[4-(trifluoromethoxy)phenyl]oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-[4-(trifluoromethoxy)phenyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, which can influence its interaction with cellular membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[4-(trifluoromethyl)phenyl]oxirane: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(2S)-2-[4-(methoxy)phenyl]oxirane: Contains a methoxy group instead of a trifluoromethoxy group.
(2S)-2-[4-(fluoromethoxy)phenyl]oxirane: Contains a fluoromethoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (2S)-2-[4-(trifluoromethoxy)phenyl]oxirane imparts unique properties such as increased stability and lipophilicity compared to its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance the efficacy and bioavailability of potential drugs.
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
(2R)-2-[4-(trifluoromethoxy)phenyl]oxirane |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)14-7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2/t8-/m0/s1 |
InChI Key |
NUVYGKYZDJEFEQ-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](O1)C2=CC=C(C=C2)OC(F)(F)F |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


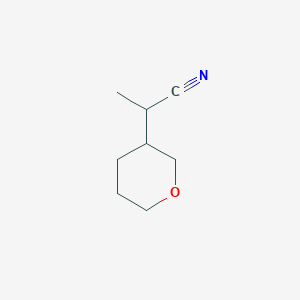
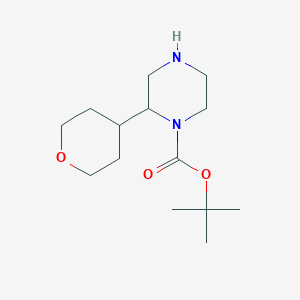


![2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13535929.png)

![1-[1-(2,4-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13535940.png)
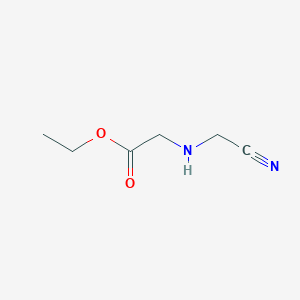

![2-{5-[5-(Pyridin-3-yl)-1,2-oxazol-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13535967.png)
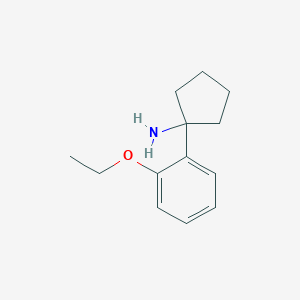
![2-(Bicyclo[4.1.0]heptan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13535975.png)
